1-Ethylpiperidin-3-one hydrochloride (CAS 41361-28-8) is a highly stable, functionalized cyclic ketone that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals [1]. By combining a reactive ketone at the 3-position with an N-ethyl substitution, this compound enables the direct integration of the N-ethyl piperidine pharmacophore into target molecules [2]. Supplied as a hydrochloride salt, it overcomes the inherent instability of free 3-piperidones, ensuring reliable shelf life, precise stoichiometric handling, and high reproducibility in downstream reductions, cross-coupling reactions, and heterocyclic ring formations [3].
Generic substitution of 1-Ethylpiperidin-3-one hydrochloride with its free base or closely related N-alkyl analogs leads to severe process and performance failures [1]. Attempting to use the free base form results in rapid degradation via aldol-type self-condensation and oxidation, destroying batch reproducibility and yield [2]. Furthermore, substituting the N-ethyl group with an N-methyl or N-benzyl group fundamentally alters the downstream API; N-methyl analogs fail to provide the same lipophilicity and steric bulk required for specific receptor binding, while N-benzyl derivatives necessitate additional, costly deprotection and re-alkylation steps that reduce overall synthetic efficiency [3].
3-Piperidones are notoriously unstable in their free base form, rapidly undergoing aldol-type self-condensation and oxidative degradation at ambient conditions [1]. The procurement of 1-Ethylpiperidin-3-one as a hydrochloride salt arrests this degradation, providing long-term shelf stability at 0-8 °C and allowing for precise molar dosing during synthesis [2].
| Evidence Dimension | Shelf stability and degradation resistance |
| Target Compound Data | Stable for >12 months at 0-8 °C with no significant self-condensation |
| Comparator Or Baseline | Free base 1-Ethylpiperidin-3-one (rapid degradation/polymerization at room temperature) |
| Quantified Difference | >10-fold increase in usable shelf life and purity retention |
| Conditions | Standard laboratory storage and handling |
Procurement of the hydrochloride salt is mandatory to ensure batch-to-batch reproducibility and prevent yield losses caused by degraded starting materials.
In the development of neuroactive compounds and kinase inhibitors, the choice of the N-alkyl substituent is critical for tuning membrane permeability[1]. The N-ethyl group in 1-Ethylpiperidin-3-one hydrochloride provides a higher lipophilicity compared to the N-methyl analog, which directly influences blood-brain barrier penetration and receptor interaction profiles in final APIs [2].
| Evidence Dimension | Calculated lipophilicity (LogP contribution) |
| Target Compound Data | N-ethyl substitution provides optimized lipophilicity for BBB penetration |
| Comparator Or Baseline | 1-Methylpiperidin-3-one hydrochloride (lower lipophilicity) |
| Quantified Difference | ~+0.5 LogP shift compared to N-methyl analog |
| Conditions | In silico and in vitro partition coefficient modeling for API derivatives |
Buyers synthesizing CNS-active agents or specific kinase inhibitors must select the N-ethyl variant to achieve the exact pharmacokinetic profile required for efficacy.
Traditional syntheses of N-alkyl piperidines often rely on 1-Benzylpiperidin-3-one as a protected intermediate, which later requires hydrogenolytic debenzylation followed by reductive amination or alkylation to install the ethyl group [1]. Procuring 1-Ethylpiperidin-3-one hydrochloride directly bypasses these two unit operations, significantly reducing solvent waste, transition metal catalyst costs, and overall process time [2].
| Evidence Dimension | Number of synthetic unit operations to reach N-ethyl API |
| Target Compound Data | 0 additional steps (N-ethyl group pre-installed) |
| Comparator Or Baseline | 1-Benzylpiperidin-3-one hydrochloride (requires 2 additional steps: deprotection and alkylation) |
| Quantified Difference | Elimination of 2 synthetic steps and associated yield losses (typically 15-30% loss across two steps) |
| Conditions | Industrial scale API synthesis |
Direct procurement of the N-ethyl building block dramatically streamlines manufacturing workflows and improves overall theoretical yield.
1-Ethylpiperidin-3-one hydrochloride is the optimal starting material for synthesizing neuroprotective agents and 5HT2A biased agonists, where the N-ethyl group is essential for achieving the precise lipophilicity required for blood-brain barrier penetration [1].
It is the direct precursor for the asymmetric reduction to (S)-1-Ethyl-3-piperidinol, a highly valuable chiral intermediate used in advanced medicinal chemistry, avoiding the need for late-stage N-alkylation [2].
In the synthesis of pyrido[2,3-d]pyrimidin-5-ones and related FMS kinase inhibitors, utilizing this pre-ethylated hydrochloride salt eliminates the need for benzyl deprotection steps, improving overall process yield and reducing heavy metal catalyst usage [3].